molecular formula C18H20ClN3O2 B5526051 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5526051
M. Wt: 345.8 g/mol
InChI Key: FOBFJXVWYLSSLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives generally involves multiple steps, including chlorination, cyclization, acylation, and reactions with different phenols or amines. For example, a study by Jiang Da-feng (2010) describes the process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, which includes chlorination, cyclization, and acylation, achieving a yield of up to 37.5% (Jiang Da-feng, 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often analyzed using techniques such as IR spectrometry and 1H NMR spectroscopy. These methods help in confirming the structure and functional groups present in the synthesized compounds, providing insight into their potential chemical behavior and interactions (Jiang Da-feng, 2010).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including acetylation, bromination, and reaction with anhydrous piperazine. These reactions are influenced by factors such as the molar ratio of reagents and reaction temperature. The optimization of these conditions can significantly affect the yield and purity of the final product, as demonstrated in the synthesis of key intermediates for pharmaceutical applications (Dong Chuan-min, 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. For example, the crystal structure of a complex formed between 4-methylphenol and piperazine has been determined, highlighting the importance of hydrogen bonding in stabilizing the structure (Zhimin Jin et al., 2001).

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study by Carceller et al. (1993) on the synthesis and evaluation of a second generation of (cyanomethyl)piperazines, including 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, highlights their increased oral activity and potential as PAF antagonists. The study demonstrates the compound's efficacy in vitro and in vivo, suggesting its utility in pharmacological development (Carceller et al., 1993).

Metabolic Studies

Research on the metabolic disposition of related compounds, such as casopitant, offers insights into the metabolism and elimination pathways in various species, including humans. These studies help in understanding the metabolic fate of compounds with structural similarities to 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, contributing to the development of safer and more effective therapeutic agents (Miraglia et al., 2010).

Pharmacological Development

The synthesis of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine and its catalytic property research by Wang-sheng (2011) reflects the compound's versatility in catalysis, potentially opening new avenues for drug development and chemical synthesis (Wang-sheng, 2011).

Bioactivity and Therapeutic Potential

Yamali et al. (2016) synthesized phenolic bis Mannich bases related to piperazine structures, evaluating their cytotoxic and carbonic anhydrase inhibitory effects. This research underlines the compound's potential as a lead molecule for anticancer drug development, showcasing the broad therapeutic possibilities of piperazine derivatives (Yamali et al., 2016).

Mechanism of Action

The mechanism of action of “1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine” is not clear from the available information. The mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future directions for research on “1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine” could include further studies on its synthesis, its physical and chemical properties, its biological activity, and its potential applications . For example, it could be interesting to investigate whether this compound has any pharmaceutical activity, given that many drugs contain a piperazine ring .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-14-12-15(19)5-6-16(14)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBFJXVWYLSSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

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